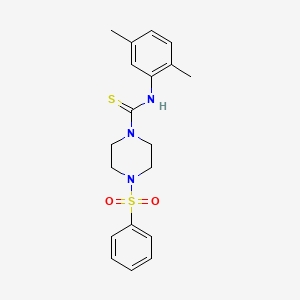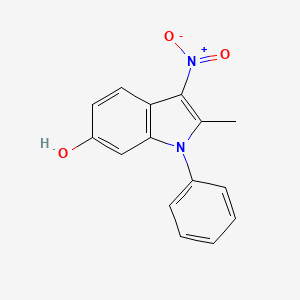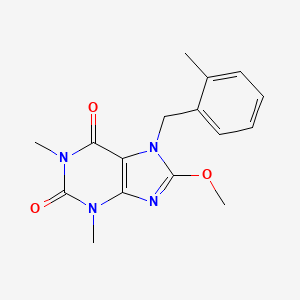
8-methoxy-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-methoxy-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione, also known as Ro 20-1724, is a selective phosphodiesterase (PDE) inhibitor. It has been extensively studied for its potential therapeutic applications in various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and Alzheimer's disease.
Wirkmechanismus
8-methoxy-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 selectively inhibits PDE4, which is expressed in various immune and inflammatory cells, smooth muscle cells, and neurons. By inhibiting PDE4, 8-methoxy-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 increases cAMP levels, which activates protein kinase A (PKA) and exchange protein directly activated by cAMP (EPAC). PKA and EPAC regulate various cellular processes, including inflammation, smooth muscle relaxation, and cognitive function.
Biochemical and Physiological Effects:
8-methoxy-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 has been shown to have various biochemical and physiological effects. In asthma and COPD, 8-methoxy-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 reduces airway inflammation, mucus production, and bronchoconstriction. In Alzheimer's disease, 8-methoxy-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 improves cognitive function, reduces amyloid-beta accumulation, and increases neurotrophic factor expression. 8-methoxy-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 has also been shown to have anti-inflammatory effects in various models of inflammation, including arthritis and colitis.
Vorteile Und Einschränkungen Für Laborexperimente
8-methoxy-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 has several advantages and limitations for lab experiments. One advantage is its selectivity for PDE4, which allows for specific targeting of cAMP signaling pathways. Another advantage is its well-established synthesis method, which allows for easy access to the compound. However, 8-methoxy-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 has several limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for 8-methoxy-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 research. One direction is to develop more potent and selective PDE4 inhibitors based on the 8-methoxy-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 structure. Another direction is to investigate the potential therapeutic applications of 8-methoxy-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 in other diseases, such as inflammatory bowel disease and multiple sclerosis. Additionally, future research could focus on the development of 8-methoxy-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 analogs with improved solubility and toxicity profiles.
Synthesemethoden
8-methoxy-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 can be synthesized through a multi-step process starting from 7-methylxanthine. The first step involves the alkylation of 7-methylxanthine with 2-methylbenzyl chloride to produce 7-(2-methylbenzyl)-7-methylxanthine. This intermediate is then oxidized to form 7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione. The final step involves the methylation of the 8-position with methoxy iodide to produce 8-methoxy-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724.
Wissenschaftliche Forschungsanwendungen
8-methoxy-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 has been extensively studied for its potential therapeutic applications in various diseases. In asthma and COPD, 8-methoxy-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 has been shown to inhibit PDE4, an enzyme that breaks down cyclic adenosine monophosphate (cAMP), leading to bronchodilation and anti-inflammatory effects. In Alzheimer's disease, 8-methoxy-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 has been shown to improve cognitive function by increasing cAMP levels in the brain.
Eigenschaften
IUPAC Name |
8-methoxy-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-10-7-5-6-8-11(10)9-20-12-13(17-15(20)23-4)18(2)16(22)19(3)14(12)21/h5-8H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIAQZHZICPICGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=C(N=C2OC)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-benzyl-4,7-dimethyl-5-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5816299.png)
![ethyl 3-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5816307.png)



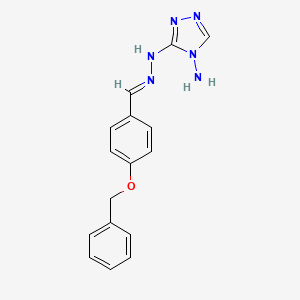

![4-[2-(benzylamino)-1,3-thiazol-4-yl]phenol](/img/structure/B5816346.png)
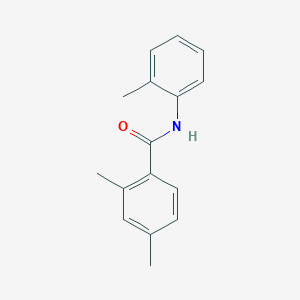
![4-[(3,4-dimethylphenyl)sulfonyl]morpholine](/img/structure/B5816365.png)
![2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]-N-isopropylacetamide](/img/structure/B5816386.png)
![4-ethoxy-2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B5816394.png)
